molecular formula C5H9NO4 B1582090 N-Methyliminodiacetic acid CAS No. 4408-64-4

N-Methyliminodiacetic acid

Cat. No. B1582090
CAS RN: 4408-64-4
M. Wt: 147.13 g/mol
InChI Key: XWSGEVNYFYKXCP-UHFFFAOYSA-N
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Description

N-Methyliminodiacetic acid (NMIDA) is an organic compound commonly used in laboratory experiments as a chelating agent. It is a white, crystalline solid that is soluble in water and has a molecular weight of 115.1 g/mol. NMIDA is used in a variety of scientific research applications, including the synthesis of metal complexes, the study of enzyme kinetics, and the investigation of metal ion-binding proteins. In addition, NMIDA has been used to study the biochemical and physiological effects of metal ions on biological systems.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

N-Methyliminodiacetic acid (MIDA) has demonstrated significant utility as a ligand in palladium-catalyzed cross-coupling reactions. For instance, it has been effectively used in Hiyama cross-coupling, facilitating high yields of coupling products in water and isopropanol under ambient atmospheric conditions (Guo et al., 2014). Similarly, MIDA has been employed as a ligand in Suzuki–Miyaura cross-coupling of aryl chlorides, achieving substantial yields at both high temperatures and room temperature (Qi et al., 2015).

Trace-Metal Uptake and Speciation Studies

Methyliminodiacetic acid immobilized on cellulose supports has been utilized for trace-metal uptake, demonstrating increased coordinating ability and applicability in speciation studies (Gennaro et al., 1985).

Radiopharmaceutical Development

In the field of radiopharmaceuticals, MIDA has been explored as a chelating group for gamma-emitting radiometals. Studies have shown that radiopharmaceuticals based on N-substituted iminodiacetic acids, including MIDA, are stable in vitro and in vivo, and their biologic distributions are primarily governed by the N-substituted group (Loberg et al., 1976).

Protection and Directing Group in Organic Synthesis

MIDA boronates are widely used as boronic acid protecting groups in organic synthesis. Their stability to reduction, oxidation, and transmetalation allows for their use in iterative cross-couplings and as a directing group for C–H functionalization of aryl boronic acids (Williams et al., 2020).

Thermodynamic and Spectroscopic Properties

Studies on the thermodynamics of this compound have provided insights into its protolytic equilibria and standard thermodynamic characteristics, comparing these with related compounds (Gridchin, 2018). Vibrational spectroscopy has been utilized to examine the unique molecular architecture of MIDA-protected boronate esters, shedding light on their stability and reactivity (Reinemann et al., 2011).

Mechanistic Studies in Boron Chemistry

Mechanistic insights into the migratory aptitude of the MIDA boryl group in boron transfer processes have been explored. The hemilability of the MIDA ligand enables boron to act both as a nucleophile and an electrophile, facilitating novel migration processes involving boron (Lee et al., 2018).

Synthesis of Heterocyclic Boronates

MIDA has been used in the synthesis of a wide range of heterocyclic boronates, providing a straightforward method for preparing difficult-to-access compounds (Dick et al., 2010).

Biodegradation Studies

Research has demonstrated that this compound, along with related compounds, undergoes biodegradation in river water, indicating its environmental compatibility (Warren & Malec, 1972).

Luminescence Studies

Spectroscopic studies of Eu(III) and Tb(III) complexes with MIDA have been conducted to understand the luminescence characteristics and the coordination of water molecules in these complexes (Elbanowski et al., 1995).

Complexation with Uranyl Ions

MIDA has been studied for its ability to form complexes with uranyl ions. The stability constants and possible structures of these complexes have been investigated, providing insights into the coordination chemistry of uranyl ions (Frausto da Silva & Simoes, 1970).

Applications in Peptide Chemistry

MIDA boronate-containing aromatic amino acids have been synthesized, demonstrating potential applications in peptide chemistry and natural product synthesis (Colgin et al., 2011).

Kinetics of Oxidation by Silver(II) Species

The kinetics and mechanism of oxidation of MIDA by aquasilver(II) and Ag(II)-2,2′-bipyridine complexes have been studied, providing insights into the active reaction pathways and the protolytic equilibria involving the oxidants (Baiocchi et al., 1982).

Modular Strategy for Small Molecule Synthesis

MIDA has been utilized in a modular strategy for small molecule synthesis, particularly in the iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks (Gillis & Burke, 2007).

Interactions with Molybdenum(VI)

The complexation of molybdenum(VI) with MIDA has been studied at different ionic strengths, providing valuable data for thermodynamic stability constants (Majlesi et al., 2010).

Oxidative Rearrangement in Synthetic Applications

The oxidative rearrangement of MIDA boronates has been explored, showing that the MIDA nitrogen can act as a nucleophile in palladium π-allyl intermediates. This process has opened up new possibilities in synthetic applications involving boron (Kaldas et al., 2021).

Mechanism of Action

Target of Action

N-Methyliminodiacetic acid, an organic compound with the formula

CH3N(CH2CO2H)2CH_3N(CH_2CO_2H)_2CH3​N(CH2​CO2​H)2​

, is primarily used as a chelating agent for iron . It forms a complex with iron, effectively binding to it and altering its chemical behavior. This makes this compound a crucial component in various biochemical processes involving iron.

Mode of Action

The mode of action of this compound involves its interaction with iron. As a chelating agent, this compound binds to iron, forming a stable complex . This interaction alters the chemical properties of iron, allowing it to participate in various biochemical reactions.

Biochemical Pathways

This compound affects the biochemical pathways involving iron. By chelating iron, this compound can influence the bioavailability and reactivity of iron in these pathways . This can have downstream effects on processes such as oxygen transport and DNA synthesis, which are crucial for cellular function and survival.

properties

IUPAC Name

2-[carboxymethyl(methyl)amino]acetic acid
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InChI

InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
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InChI Key

XWSGEVNYFYKXCP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9NO4
Source PubChem
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DSSTOX Substance ID

DTXSID00196033
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Molecular Weight

147.13 g/mol
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CAS RN

4408-64-4
Record name N-Methyliminodiacetic acid
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Record name N-Methyliminodiacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-Methyliminodiacetic acid?

A1: this compound has the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol.

Q2: Is there spectroscopic data available for MIDA?

A2: Yes, researchers have characterized MIDA and its derivatives using various spectroscopic techniques. Infrared (IR), Raman, and surface-enhanced Raman spectroscopy (SERS) have been particularly useful in studying the B-N dative bond in MIDA-protected boronate esters. []

Q3: What is the significance of this compound in organic synthesis?

A3: MIDA plays a crucial role as a protecting group for boronic acids, forming MIDA boronates. These derivatives exhibit remarkable stability towards air, moisture, and a wide range of reaction conditions, making them ideal for iterative cross-coupling reactions. [, , ]

Q4: How do MIDA boronates enable iterative cross-coupling strategies?

A4: The MIDA protecting group effectively attenuates the reactivity of the boronic acid towards cross-coupling. This allows for the selective coupling of other reactive groups present in the molecule. Mild, aqueous basic conditions can then deprotect the MIDA boronate, generating the reactive boronic acid for subsequent coupling steps. This cycle can be repeated multiple times, enabling the modular assembly of complex structures. [, , ]

Q5: Can you give examples of specific reactions where MIDA boronates have been successfully employed?

A5: MIDA boronates have been extensively utilized in Suzuki-Miyaura cross-coupling reactions. They have proven particularly useful in the synthesis of polyenes, including natural products like synechoxanthin. [, , ] Other applications include the synthesis of trans-2-(trifluoromethyl)cyclopropanes, [, ] the preparation of acylborons via ozonolysis of alkenylboronates, [] and in meta-selective C–H functionalization reactions. []

Q6: Are there any limitations to using MIDA boronates in synthesis?

A6: While MIDA boronates offer numerous advantages, certain challenges exist. One is the potential for protodeboronation, particularly with electron-deficient boranes. [] Additionally, the development of efficient and general methods for halide masking to enable polarity-reversed iterative cross-coupling strategies is an ongoing area of research. []

Q7: What is the role of computational chemistry in understanding MIDA boronate reactivity?

A7: Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving MIDA boronates. For instance, DFT calculations have provided insights into the regioselectivity of electrophilic addition to allylic MIDA boronates, revealing the stabilizing effect of σ(C-B) hyperconjugation. [] DFT has also been applied to investigate the BF3-promoted rearrangement of oxiranyl MIDA boronates. []

Q8: Has the concept of B-N hyperconjugation in MIDA boronates been explored?

A8: Yes, research indicates that MIDA and its analogue TIDA (N-tert-butyliminodiacetic acid) can stabilize secondary alkyl α-radicals via σB-N hyperconjugation. This phenomenon allows for site-selective C-H bromination. DFT calculations of radical stabilization energies and spin density maps, along with LED-NMR kinetic analysis, support these findings. []

Q9: Are there applications of this compound beyond organic synthesis?

A9: Yes, MIDA has been explored for its coordination chemistry with various metal ions. For example, MIDA forms complexes with lead(II) ions, and these complexes have been studied for their interactions with bioligands like amino acids using voltammetric techniques. [] Additionally, MIDA complexes with hard metal ions like Al3+, Zr4+, Hf4+, and Th4+ have been investigated for their fluoride receptor properties. Notably, the zirconium(IV) complex of MIDA exhibits excellent fluoride binding ability. []

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